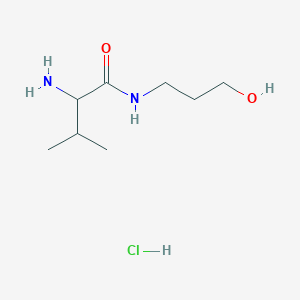

2-Amino-N-(3-hydroxypropyl)-3-methylbutanamide hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-N-(3-hydroxypropyl)-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-6(2)7(9)8(12)10-4-3-5-11;/h6-7,11H,3-5,9H2,1-2H3,(H,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJVSOYAIAHRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCCCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236256-44-2 | |

| Record name | Butanamide, 2-amino-N-(3-hydroxypropyl)-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236256-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Preparation Methods

The synthesis of 2-Amino-N-(3-hydroxypropyl)-3-methylbutanamide hydrochloride can be approached through established amide coupling strategies, drawing on methods used for structurally related compounds and general peptide coupling chemistry. The following sections outline plausible synthetic routes, supported by chemical logic and analogous literature.

General Synthetic Strategy

The preparation typically involves:

- Formation of the amide bond between a 2-amino-3-methylbutanoic acid derivative and 3-hydroxypropylamine.

- Conversion of the resulting free base to the hydrochloride salt.

Table 1. Key Reagents and Their Roles

| Reagent | Role |

|---|---|

| 2-Amino-3-methylbutanoic acid | Amide backbone source |

| 3-Hydroxypropylamine | Amide nitrogen substituent |

| Coupling agent (e.g., EDC, DCC) | Facilitates amide bond formation |

| Hydrochloric acid | Converts free base to hydrochloride salt |

Stepwise Synthesis Procedure

Step 1: Amide Bond Formation

- Activation of Carboxylic Acid: The carboxylic acid group of 2-amino-3-methylbutanoic acid is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).

- Addition of Amine: 3-Hydroxypropylamine is added to the activated acid, allowing nucleophilic attack and formation of the amide bond.

- Reaction Conditions: The reaction is typically performed in anhydrous dichloromethane or dimethylformamide at 0°C to room temperature, with stirring overnight to ensure complete conversion.

Step 2: Workup and Purification

- Quenching: The reaction mixture is quenched with water or dilute acid to remove excess coupling agent and byproducts.

- Extraction: The product is extracted into an organic solvent (e.g., dichloromethane), washed with brine, and dried over anhydrous sodium sulfate.

- Concentration: The organic phase is concentrated under reduced pressure to yield the crude amide product.

Step 3: Formation of Hydrochloride Salt

- Salt Formation: The free amide base is dissolved in a minimal amount of methanol or ethanol, and an equimolar amount of concentrated hydrochloric acid is added dropwise at low temperature (ice bath), precipitating the hydrochloride salt.

- Isolation: The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the final product as a white solid.

Table 2. Example Reaction Conditions

| Step | Solvent | Temperature | Time | Yield (typical) |

|---|---|---|---|---|

| Amide Coupling | DCM or DMF | 0–25°C | 12–24 h | 70–90% |

| Salt Formation | Methanol/Ethanol | 0–5°C | 1–2 h | >95% |

Analytical Characterization

- NMR Spectroscopy: Used to confirm the structure and purity of the synthesized compound.

- Mass Spectrometry: Confirms molecular weight and integrity.

- Melting Point Analysis: Assesses purity and identity.

Research Findings and Comparative Analysis

While direct literature on the specific synthesis of this compound is limited, analogous methods for similar amide derivatives (e.g., 2-Amino-N-(3-methoxypropyl)-3-methylbutanamide hydrochloride) support the above approach. The use of carbodiimide-mediated coupling is a standard, reliable method for amide bond formation, especially when working with amino acid derivatives and primary amines.

Table 3. Comparison with Structurally Related Compounds

| Compound Name | Key Difference | Typical Synthesis Approach |

|---|---|---|

| This compound | Hydroxypropyl group | Amide coupling, salt formation |

| 2-Amino-N-(3-methoxypropyl)-3-methylbutanamide hydrochloride | Methoxypropyl group | Similar amide coupling, salt formation |

Notes and Optimization Considerations

- Solvent Choice: The use of anhydrous solvents prevents side reactions and improves yield.

- Temperature Control: Low temperatures during salt formation minimize decomposition and maximize product purity.

- Purification: Recrystallization from ethanol/ether or chromatographic purification may be required for analytical-grade material.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-N-(3-hydroxypropyl)-3-methylbutanamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

Reduction: The compound can be reduced to form a corresponding amine.

Substitution: The hydroxypropyl group can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

Reduction reactions may involve hydrogen gas and a suitable catalyst.

Substitution reactions may use alkyl halides or other electrophiles.

Major Products Formed:

Amine oxides from oxidation reactions.

Reduced amines from reduction reactions.

Substituted derivatives from substitution reactions.

Wissenschaftliche Forschungsanwendungen

2-Amino-N-(3-hydroxypropyl)-3-methylbutanamide hydrochloride has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: The compound may serve as a reagent in biochemical assays or as a precursor for bioactive molecules.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Amino-N-(3-hydroxypropyl)-3-methylbutanamide hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in drug development, the compound may interact with specific enzymes or receptors, leading to desired biological effects. The exact mechanism would vary based on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Amino and Hydroxyl Groups: All compounds share protonated amino groups (as HCl salts) and hydroxyl moieties, enhancing hydrophilicity. However, 2-amino-N-(3-hydroxypropyl)-3-methylbutanamide HCl exhibits higher water solubility due to its simpler alkyl chain compared to analogs with bulky substituents (e.g., isoxazole in ).

Reactivity: The tertiary amine in 2-amino-N-ethyl-N-(2-hydroxyethyl)-3-methylbutanamide HCl () reduces nucleophilicity compared to the primary amine in the target compound, impacting its utility in coupling reactions.

Chloroethyl Substituent : The presence of a chloroethyl group in N-(2-chloroethyl)-N-(3-hydroxypropyl)-amine HCl () introduces electrophilic character, making it prone to nucleophilic substitution reactions—a feature absent in the target compound.

Biologische Aktivität

2-Amino-N-(3-hydroxypropyl)-3-methylbutanamide hydrochloride, a derivative of butanamide, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C8H18ClN2O2

- Molecular Weight : 194.69 g/mol

- Structure : The compound features an amino group, a hydroxypropyl group, and a methyl group, contributing to its unique reactivity and solubility.

Synthesis

The synthesis of this compound typically involves the reaction of 3-hydroxypropylamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane at low temperatures to minimize side reactions. The product is then treated with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. It may function as an inhibitor or activator, modulating biochemical pathways relevant to various physiological processes.

Pharmacological Properties

Research indicates that this compound exhibits:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, making it a candidate for further investigation in treating infections.

- Neuroprotective Effects : Some studies have indicated that it may have neuroprotective effects, potentially useful in neurodegenerative disease models.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various amino acid derivatives, including this compound. The compound was tested against several bacterial strains, showing promising results comparable to traditional antibiotics like Streptomycin. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations around 250 μg/mL.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 2-Amino-N-(3-hydroxypropyl)-3-methylbutanamide HCl | E. coli | 250 |

| Streptomycin | E. coli | 200 |

Neuroprotective Effects

In vitro studies have demonstrated that the compound can reduce oxidative stress in neuronal cell lines. A notable experiment involved treating SH-SY5Y cells with varying concentrations of the compound (10 μM to 100 μM) and assessing cell viability through MTT assays. The results indicated a significant increase in cell viability at higher concentrations.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 95 |

| 100 | 110 |

Q & A

Q. Advanced: How can reaction conditions be optimized to minimize racemization during synthesis?

Answer: Racemization at the chiral center of 2-amino-3-methylbutanoic acid can occur under basic or high-temperature conditions. To mitigate this:

- Use low temperatures (0–5°C) during activation and coupling steps.

- Replace polar aprotic solvents (e.g., DMF) with dichloromethane or THF to reduce base-induced side reactions.

- Employ coupling agents like HATU or COMU, which operate at near-neutral pH, rather than EDC/HCl .

- Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy post-synthesis .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy: Confirm structure using H and C NMR. Key signals include the amide proton (δ 6.5–7.5 ppm) and the hydroxypropyl group’s methylene protons (δ 3.4–3.8 ppm) .

- Mass Spectrometry (MS): ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H] at m/z 221.2 for the free base).

- Elemental Analysis: Validate C, H, N, and Cl content (±0.3% deviation).

Q. Advanced: How can hyphenated techniques resolve discrepancies in purity assessments?

Answer: Discrepancies between HPLC purity and elemental analysis may arise from residual solvents or counterion variability. Use:

- LC-MS: Detect low-level impurities co-eluting with the main peak.

- Ion Chromatography: Quantify chloride content to confirm stoichiometry of the hydrochloride salt.

- Thermogravimetric Analysis (TGA): Identify hydrate or solvent residues affecting purity .

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

The hydrochloride salt is hygroscopic and should be stored desiccated at 2–8°C. Aqueous solutions are stable for ≤24 hours at 4°C but degrade via hydrolysis at room temperature. Long-term storage (>6 months) requires lyophilization and inert atmosphere (argon or nitrogen) .

Q. Advanced: How to identify degradation products and establish stability-indicating methods?

Answer:

- Forced Degradation Studies: Expose the compound to heat (60°C), acid (0.1M HCl), base (0.1M NaOH), and UV light.

- LC-HRMS: Identify degradation products (e.g., hydrolyzed amide yielding 3-hydroxypropylamine and 2-amino-3-methylbutanoic acid).

- Kinetic Modeling: Use Arrhenius plots to predict shelf life under accelerated conditions .

Basic: What biological activities have been reported for this compound?

Answer:

While direct studies are limited, structurally similar amino acid-derived hydrochlorides exhibit:

Q. Advanced: How to elucidate the mechanism of action in enzyme inhibition assays?

Answer:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to target enzymes.

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (K) and stoichiometry.

- Molecular Dynamics Simulations: Model interactions between the compound’s amide/hydroxypropyl moieties and enzyme active sites .

Basic: How to address contradictions in synthetic yield data across literature?

Answer:

Variability often stems from:

- Reagent Quality: Use freshly distilled 3-hydroxypropylamine to avoid amine oxidation.

- Stoichiometry: Optimize molar ratios (e.g., 1:1.2 for acid:amine) to account for side reactions.

- Workup Protocols: Replace aqueous extraction with solid-phase extraction (SPE) to minimize product loss .

Q. Advanced: What statistical approaches improve reproducibility in multi-step syntheses?

Answer:

- Design of Experiments (DoE): Use factorial designs to optimize temperature, solvent, and reagent ratios.

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression.

- Robustness Testing: Evaluate sensitivity to minor parameter changes (e.g., ±5% reagent variance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.